3-Fluoro-4-nitroaniline

Physical Organic Chemistry Process Engineering Quality Control

Ensure synthetic success by sourcing the correct regioisomer. 3-Fluoro-4-nitroaniline (CAS 2369-13-3) is the non-negotiable intermediate for the 3-fluoro-4-hydroxyaniline motif in Foretinib and multikinase inhibitors. The 4-fluoro-3-nitro isomer (CAS 364-76-1) is chemically and regulatorily inadmissible for these patented routes due to divergent reactivity and pharmacokinetics. This ortho/para-fluoronitro scaffold delivers superior metabolic stability for agrochemical design. With a validated continuous flow process achieving ~94% yield, this building block provides a cost-effective, thermally robust alternative to the lower-melting regioisomer for reliable large-volume procurement.

Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
CAS No. 2369-13-3
Cat. No. B181641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-nitroaniline
CAS2369-13-3
Molecular FormulaC6H5FN2O2
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)[N+](=O)[O-]
InChIInChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
InChIKeyKKQPNAPYVIIXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-nitroaniline (CAS 2369-13-3) — Strategic Procurement of a Fluorinated Nitroaniline for Targeted Molecular Design


3-Fluoro-4-nitroaniline (CAS 2369-13-3) is a halogenated nitroaniline derivative that serves as a critical intermediate in pharmaceutical, agrochemical, and dye synthesis [1]. Its molecular structure features a fluorine atom at the 3-position and a nitro group at the 4-position relative to the aniline amino group, creating a regiospecific scaffold that dictates its chemical reactivity and downstream application profile [2]. Commercial availability typically ranges from 95% to 98% purity (GC) as a light yellow to brown crystalline powder [3].

Procurement Rationale: Why 3-Fluoro-4-nitroaniline Cannot Be Interchanged with Regioisomers or Other Halogenated Nitroanilines


The precise ortho/para-relationship of the fluorine and nitro substituents on the aniline ring governs this compound's utility in downstream chemistry. Substituting the regioisomer 4-fluoro-3-nitroaniline (CAS 364-76-1) or other halogenated nitroanilines such as 3-chloro-4-nitroaniline (CAS 825-41-2) introduces significant differences in physical properties (e.g., a ~56 °C lower melting point for the 4-fluoro-3-nitro regioisomer ) and electronic effects that alter cross-coupling reactivity and pharmacokinetic profiles of final drug candidates [1]. Furthermore, patented pharmaceutical syntheses explicitly name 3-fluoro-4-nitroaniline as the required intermediate for constructing specific kinase inhibitors [2], rendering generic substitution both chemically and regulatory inadmissible.

Quantitative Differentiators for 3-Fluoro-4-nitroaniline (CAS 2369-13-3) vs. Closest Analogs


Thermal Processing and Handling Advantage: Significantly Higher Melting Point vs. 4-Fluoro-3-nitroaniline Regioisomer

3-Fluoro-4-nitroaniline exhibits a melting point of 152–157 °C , whereas its direct regioisomer, 4-fluoro-3-nitroaniline, melts at 94–96 °C . This difference facilitates improved solid handling, reduced caking during storage, and potentially simpler recrystallization protocols. The higher melting point also aligns more closely with that of the non-fluorinated analog 4-nitroaniline (146–149 °C) [1], while the chloro analog 3-chloro-4-nitroaniline melts at 158–162 °C [2].

Physical Organic Chemistry Process Engineering Quality Control

Synthetic Efficiency: Optimized Yield from 3-Fluoroaniline Precursor

When sourced or prepared via the 3-fluoroaniline nitration pathway, a reported synthetic yield of approximately 34% is achievable for 3-fluoro-4-nitroaniline . In contrast, an alternative route starting from 2,4-difluoro-1-nitrobenzene yields only ~1% . This quantifies the superior efficiency of the 3-fluoroaniline-based route and confirms that the target compound's specific regioisomer is not synthetically interchangeable with other fluorinated starting materials.

Synthetic Methodology Process Chemistry Cost Analysis

Regiospecific Utility in Kinase Inhibitor Synthesis: Foretinib Intermediate Pathway

3-Fluoro-4-nitroaniline is explicitly utilized as an intermediate in the preparation of the multikinase inhibitor Foretinib (XL880/GSK1363089) [1]. The regioisomer 4-fluoro-3-nitroaniline is not reported in this specific patented route. Foretinib demonstrates potent inhibition of Met and VEGFR2 kinases with IC₅₀ values of 0.4 nM and 0.86 nM respectively , underscoring the high-value therapeutic class accessible only through the correct 3-fluoro-4-nitroaniline scaffold.

Medicinal Chemistry Oncology Tyrosine Kinase Inhibitors

Industrial Production Scalability: High-Yield Continuous Flow Process Validated

Industrial production data for 3-fluoro-4-nitroaniline demonstrate a batch yield exceeding 98% when starting from 3-fluoro-4-nitrochlorobenzene, and a continuous flow reactor yield of ~94% . In comparison, the analogous 3-chloro-4-nitroaniline is typically quoted with a commercial purity of 95% without comparable high-yield process metrics [1]. This indicates a more mature and cost-optimized manufacturing landscape for the fluorinated target compound.

Process Intensification Continuous Flow Chemistry Industrial Manufacturing

High-Value Application Scenarios Where 3-Fluoro-4-nitroaniline (CAS 2369-13-3) Delivers Critical Differentiated Value


Synthesis of Targeted Tyrosine Kinase Inhibitors for Oncology Programs

Procure 3-fluoro-4-nitroaniline specifically for constructing the 3-fluoro-4-hydroxyaniline motif required in Foretinib and related multikinase inhibitors. The regioisomer 4-fluoro-3-nitroaniline cannot substitute in these patented routes, making the target compound essential for generating the correct pharmacophore [1].

Development of Fluorinated Agrochemical Actives with Enhanced Metabolic Stability

The strategic placement of the fluorine atom ortho to the amino group provides metabolic stability against oxidative degradation in vivo, a property leveraged in the design of modern fungicides and herbicides. 3-Fluoro-4-nitroaniline serves as a direct building block for introducing this fluorinated moiety [2].

Large-Scale Continuous Flow Manufacturing of Dye and Pigment Precursors

Given the validated continuous flow process yield of ~94% , this compound is particularly well-suited for large-volume procurement in the dye industry, offering a reliable and cost-effective alternative to the more thermally sensitive 4-fluoro-3-nitroaniline (MP 94–96 °C) which may require stricter handling conditions.

Regiospecific Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, the distinct regioisomeric purity of 3-fluoro-4-nitroaniline ensures that SAR data accurately reflects the 3-fluoro-4-nitro substitution pattern, avoiding confounding effects that could arise from trace contamination by the 4-fluoro-3-nitro isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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